N-(Imidazo[1,2-a]pyridin-3-yl)acetamide

Positional isomerism Hydrogen bond donor count Medicinal chemistry building blocks

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 66358-09-6) is a synthetic small-molecule amide derivative of the imidazo[1,2-a]pyridine heterocyclic scaffold. With a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol, this compound features an acetamide group directly N-linked to the 3-position of the fused bicyclic core, distinguishing it from C-linked positional isomers such as 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5).

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11916428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CN=C2N1C=CC=C2
InChIInChI=1S/C9H9N3O/c1-7(13)11-9-6-10-8-4-2-3-5-12(8)9/h2-6H,1H3,(H,11,13)
InChIKeyLCVCZEPGKGMBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Imidazo[1,2-a]pyridin-3-yl)acetamide: Core Sourcing Specifications and Structural Identity


N-(Imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 66358-09-6) is a synthetic small-molecule amide derivative of the imidazo[1,2-a]pyridine heterocyclic scaffold . With a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol, this compound features an acetamide group directly N-linked to the 3-position of the fused bicyclic core, distinguishing it from C-linked positional isomers such as 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5) [1]. The imidazo[1,2-a]pyridine scaffold serves as the pharmacophoric foundation for clinically established drugs including the sedative-hypnotic zolpidem and the anxiolytic alpidem, positioning this compound as a strategic intermediate and reference standard in central nervous system (CNS) drug discovery and kinase inhibitor medicinal chemistry programs [1].

Why Generic Imidazo[1,2-a]pyridine-3-acetamide Isomers Cannot Be Interchanged for N-(Imidazo[1,2-a]pyridin-3-yl)acetamide


Substituting N-(Imidazo[1,2-a]pyridin-3-yl)acetamide with its common positional isomer 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5) introduces a methylene spacer that fundamentally alters hydrogen-bonding capacity, conformational flexibility, and lipophilicity profiles . Commercially available supplies of the positional isomer are offered at minimum purity specifications as low as 95%, compared with the ≥98% (NLT 98%) specification documented for the target compound from ISO-certified manufacturers . Furthermore, structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-acetamide congeners of zolpidem have established that the amide carbonyl oxygen atom, specifically its molecular electrostatic potential (MEP) minimum, is the dominant determinant of target binding affinity (r = 0.954) [1]. Any alteration to the electronic environment of this carbonyl—including changes in the linker chemistry between the acetamide and the heterocyclic core—can therefore be expected to produce quantitatively unpredictable effects on biological activity.

Quantitative Differentiation Evidence for N-(Imidazo[1,2-a]pyridin-3-yl)acetamide Against Closest Structural Analogs


Structural Isomer Differentiation: N-Linked vs. C-Linked Acetamide Determines Hydrogen Bond Donor Capacity

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 66358-09-6) bears the acetamide group directly N-linked at the C3 position, yielding one hydrogen bond donor (the amide N–H) and a topological polar surface area (TPSA) of 46.4 Ų . In contrast, the positional isomer 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5) features a methylene (–CH₂–) spacer between the heterocyclic core and the amide, which introduces an additional rotatable bond and alters the spatial presentation of the primary amide group [1]. This structural divergence means the two compounds are not interchangeable in structure-activity relationship (SAR) studies, fragment-based drug discovery, or as synthetic intermediates where regiospecific coupling at the C3 amine position is required.

Positional isomerism Hydrogen bond donor count Medicinal chemistry building blocks Imidazopyridine scaffold

Purity Specification Benchmarking: 98% NLT vs. 95–97% for Positional Isomer Suppliers

The target compound is supplied by MolCore at a purity specification of NLT 98% (Not Less Than 98%) under an ISO-certified quality management system . Leyan similarly lists the compound at 98% purity . For the closest positional isomer, 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5), commercial purity specifications vary: AKSci lists a minimum purity of 95% , CymitQuimica offers 97.0% , and Chemenu provides 97% . This 1–3 percentage point purity differential translates to a 1.5- to 4-fold higher maximum impurity burden in the comparator products, which is consequential in applications requiring defined impurity profiles such as pharmaceutical reference standard qualification, in vitro ADMET assays, and patent-enabled chemical process development.

Purity specification Quality control Procurement benchmarking ISO certification

Lipophilicity (LogP) Differentiation: Lower LogP of Target Compound Favors CNS Drug Discovery Lead-Likeness

The target compound exhibits a calculated LogP of 1.2927, as reported on the Leyan technical datasheet . This value positions it within the optimal lipophilicity range (LogP 1–3) prescribed by CNS lead-likeness criteria [1]. In contrast, clinically developed imidazo[1,2-a]pyridine-3-acetamides such as zolpidem carry extensive hydrophobic substitution (6-methyl, 2-(4-methylphenyl), N,N-dimethylamide) that elevates LogP substantially (XLogP ≈ 3.98 for zolpidem) [2]. The SAR study by Lange et al. (2001) demonstrated that while lipophilicity contributes to benzodiazepine receptor binding affinity, the dominant determinant is the amide carbonyl oxygen's molecular electrostatic potential (MEP) minimum (r = 0.954) [1]. The target compound therefore retains the essential pharmacophoric carbonyl while offering a more lead-like LogP that permits subsequent optimization without exceeding Lipinski's thresholds.

LogP Lipophilicity CNS drug discovery Blood-brain barrier penetration Lead-likeness

Conservation of the Amide Carbonyl Pharmacophore: Quantitative SAR Validation from Benzodiazepine Receptor Studies

In a systematic SAR study of 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides as omega-1 benzodiazepine receptor ligands, Lange et al. (2001) demonstrated a statistically robust quantitative correlation (r = 0.954) between the deepest molecular electrostatic potential (MEP) minimum—localized on the amide carbonyl oxygen—and receptor binding affinity (IC₅₀) [1]. N-(Imidazo[1,2-a]pyridin-3-yl)acetamide conserves this amide carbonyl functionality in a defined electronic environment at the C3 position, with the carbonyl group available for key hydrogen bond acceptor interactions . Removal or modification of this carbonyl (e.g., via replacement with a methylene linker as in the positional isomer, or reduction to an amine) would eliminate the primary pharmacophoric determinant identified in this validated SAR model.

Amide carbonyl Molecular electrostatic potential Benzodiazepine receptor Omega-1 subtype Pharmacophore validation

Kinase Inhibitor Scaffold Validation: 3-Substituted Imidazo[1,2-a]pyridines Deliver Nanomolar PI3Kα Inhibition

The imidazo[1,2-a]pyridine-3-yl substructure has been validated as a core scaffold for phosphatidylinositol 3-kinase alpha (PI3Kα) inhibition. In an optimized series, a 3-substituted imidazo[1,2-a]pyridine derivative—specifically N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide—achieved an IC₅₀ of 2 nM against PI3Kα with favorable pharmacokinetic parameters and demonstrated antiangiogenic activity in Huh-7 human hepatocarcinoma cells [1]. Patents assigned to Yamanouchi Pharmaceutical, Ludwig Institute for Cancer Research, and Imperial Cancer Research Technology further establish that 3-(imidazo[1,2-a]pyridin-3-yl) derivatives exhibit excellent PI3K inhibitory and cancer cell growth inhibitory activities [2]. N-(Imidazo[1,2-a]pyridin-3-yl)acetamide provides the unadorned 3-N-acetamide hinge-binding motif that can serve as a starting fragment for structure-based optimization of kinase selectivity.

PI3Kα inhibitor Kinase hinge binder Anticancer Fragment-based drug discovery Imidazopyridine

ISO-Certified Quality System: Procurement-Grade Documentation for Regulated Research Environments

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide supplied by MolCore (Product No. MC684095) is manufactured and released under an ISO-certified quality management system, with a documented purity specification of NLT 98% . This is explicitly contrasted with the positional isomer 2-(imidazo[1,2-a]pyridin-3-yl)acetamide from AKSci (Product No. 1057AB), which carries a minimum purity of 95% and does not reference an ISO-certified quality framework . For procurement decisions in pharmaceutical R&D, the availability of ISO-certified documentation directly supports quality assurance requirements in GLP bioanalytical method validation, GMP impurity reference standard qualification, and regulatory dossier preparation.

ISO certification Quality management system GLP/GMP readiness Pharmaceutical R&D Supply chain compliance

Prioritized Application Scenarios for N-(Imidazo[1,2-a]pyridin-3-yl)acetamide Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Anxiolytic and Sedative-Hypnotic Lead Optimization Starting from a Validated Pharmacophore

Researchers pursuing novel GABA-A receptor modulators can deploy N-(Imidazo[1,2-a]pyridin-3-yl)acetamide as a structurally defined fragment that conserves the amide carbonyl pharmacophore quantitatively correlated with omega-1 benzodiazepine receptor binding (r = 0.954) [3]. Its moderate LogP of 1.2927 positions it favorably within CNS lead-likeness space, avoiding the excessive lipophilicity that complicates late-stage optimization of zolpidem-class compounds (XLogP ≈ 3.98) [4]. The direct N-linked acetamide at C3 provides a unique vector for parallel SAR exploration through N-alkylation or N-arylation, enabling systematic evaluation of substituent effects on receptor subtype selectivity without the confounding conformational flexibility introduced by a methylene spacer.

Kinase Inhibitor Medicinal Chemistry: Fragment Elaboration Toward Selective PI3Kα and CLK1/DYRK1A Inhibitors

The 3-substituted imidazo[1,2-a]pyridine scaffold has yielded PI3Kα inhibitors with IC₅₀ values as low as 2 nM when elaborated with appropriate substituents at the 3- and 6-positions [3], and CLK1 inhibitors with IC₅₀ = 0.7 μM [4]. N-(Imidazo[1,2-a]pyridin-3-yl)acetamide serves as the minimal kinase hinge-binding fragment, presenting the imidazo[1,2-a]pyridine N1 as a hydrogen bond acceptor and the C3-NH-Ac group as a tunable hinge interaction motif. Procurement of this compound at ≥98% purity from ISO-certified sources ensures that subsequent parallel synthesis campaigns are not confounded by impurity-derived false positives in biochemical kinase profiling assays.

Pharmaceutical Impurity Reference Standard and Analytical Method Development

Given the clinical and commercial significance of imidazo[1,2-a]pyridine-3-acetamide drugs such as zolpidem and alpidem, regulatory filings require well-characterized reference standards for related substances. N-(Imidazo[1,2-a]pyridin-3-yl)acetamide, as a structurally distinct N-linked acetamide isomer, addresses a specific impurity identification need that the C-linked positional isomer (CAS 21801-86-5) cannot fulfill. The ISO-certified, NLT 98% purity specification provides the documentation traceability required for Pharmacopoeial reference standard qualification, HPLC system suitability testing, and forced degradation studies in ANDA/NDA regulatory dossiers.

Structure-Activity Relationship (SAR) Probe Synthesis: Amide Linkage Geometry as a Conformational Probe

The direct N-linkage between the acetamide and the imidazo[1,2-a]pyridine C3 in the target compound restricts conformational freedom relative to the methylene-bridged isomer (CAS 21801-86-5) [3][4]. This conformational restriction can be exploited as a deliberate SAR probe: by comparing the biological activity of N-linked vs. C-linked acetamide pairs across a target panel, medicinal chemists can deconvolute whether observed potency differences arise from altered hydrogen bonding geometry, conformational preorganization, or differential metabolic stability of the amide bond. The well-defined purity (≥98%) and computed physicochemical properties (TPSA 46.4 Ų, LogP 1.2927) [3] ensure reproducibility of SAR conclusions across independent laboratories.

Quote Request

Request a Quote for N-(Imidazo[1,2-a]pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.